3-Carbamoyl-1-methoxypyridin-1-ium perchlorate

Catalog No.
S1967807
CAS No.
54212-30-5
M.F
C7H9ClN2O6
M. Wt
252.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carbamoyl-1-methoxypyridin-1-ium perchlorate

CAS Number

54212-30-5

Product Name

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate

IUPAC Name

1-methoxypyridin-1-ium-3-carboxamide;perchlorate

Molecular Formula

C7H9ClN2O6

Molecular Weight

252.61 g/mol

InChI

InChI=1S/C7H8N2O2.ClHO4/c1-11-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5)

InChI Key

IGBAQDWKQYCMPU-UHFFFAOYSA-N

SMILES

CO[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O

Canonical SMILES

CO[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate is a chemical compound characterized by the molecular formula C7_7H9_9ClN2_2O6_6 and a molecular weight of 252.61 g/mol. The structure features a pyridinium ring with a methoxy group at the 1-position and a carbamoyl group at the 3-position, contributing to its unique chemical properties. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield different oxidation products, often involving agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to form derivatives with lower oxidation states, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy and carbamoyl groups are amenable to substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

The specific products formed depend on the reaction conditions and reagents used, which can lead to a variety of pyridine derivatives.

Research into the biological activity of 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate suggests that it may interact with biological targets such as enzymes and receptors, potentially altering their activity. These interactions could lead to various biological effects, making the compound a subject of interest in medicinal chemistry. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate typically involves the following steps:

  • Reagents: The primary reactants are 3-carbamoylpyridine, methanol, and perchloric acid.
  • Reaction Conditions: The reaction requires careful control of temperature and pH to facilitate the formation of the desired product.
  • General Reaction:
    3 Carbamoylpyridine+Methanol+Perchloric Acid3 Carbamoyl 1 methoxypyridin 1 ium perchlorate\text{3 Carbamoylpyridine}+\text{Methanol}+\text{Perchloric Acid}\rightarrow \text{3 Carbamoyl 1 methoxypyridin 1 ium perchlorate}
  • Purification: Post-reaction processes may include purification and crystallization to achieve high purity and yield.

In industrial settings, large-scale batch reactors are commonly used to optimize production efficiency.

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate has several applications across various fields:

  • Organic Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biological Research: The compound is investigated for its potential biological activities and interactions with biomolecules.
  • Medicinal Chemistry: There is ongoing research into its therapeutic applications, including its potential as a drug candidate.
  • Material Science: It is utilized in developing new materials and as an intermediate in chemical manufacturing processes.

Studies focusing on the interactions of 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate with biological systems aim to understand how it affects cellular receptors, enzymes, and signaling pathways. Preliminary findings suggest that it may enhance neuroprotective mechanisms through antioxidant activity and modulation of inflammatory responses. Further investigations are necessary to clarify these interactions at the molecular level and assess their therapeutic implications.

Several compounds share structural similarities with 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-CarbamoylpyridineParent compound lacking methoxy and perchlorate groupsSimpler structure; serves as a precursor for various derivatives
1-Methoxypyridinium CompoundsSimilar pyridinium structure with different substituentsVaries in biological activity; often used in medicinal chemistry
Pyridinium PerchloratesCompounds featuring a pyridinium ring with perchlorate anionCommonly used in ionic liquids; different functional properties

The uniqueness of 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate lies in its combination of functional groups, which impart specific chemical and biological properties that differentiate it from these similar compounds. This distinctiveness makes it valuable for specialized applications in both research and industry.

Dates

Last modified: 07-22-2023

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